Monosulfuron

Description

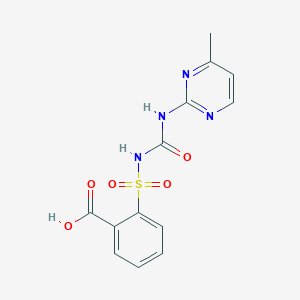

Structure

2D Structure

Properties

CAS No. |

155860-63-2 |

|---|---|

Molecular Formula |

C12H11N5O5S |

Molecular Weight |

337.31 g/mol |

IUPAC Name |

1-(4-methylpyrimidin-2-yl)-3-(2-nitrophenyl)sulfonylurea |

InChI |

InChI=1S/C12H11N5O5S/c1-8-6-7-13-11(14-8)15-12(18)16-23(21,22)10-5-3-2-4-9(10)17(19)20/h2-7H,1H3,(H2,13,14,15,16,18) |

InChI Key |

DPIRXVCCFDCYGI-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Monosulfuron |

Origin of Product |

United States |

Synthetic Chemistry and Structural Derivatization of Monosulfuron

Established Monosulfuron Synthesis Pathways

The established synthesis of this compound, chemically named 2-nitro-N-[(4-methylpyrimidin-2-yl)carbamoyl]benzenesulfonamide, is primarily achieved through the coupling of two key intermediates: an activated aryl sulfonamide and an amino-substituted pyrimidine (B1678525). The most common industrial route is the isocyanate method, which involves the reaction of a sulfonyl isocyanate with an aminoheterocycle.

The general pathway involves two main steps:

Formation of the Arylsulfonyl Intermediate : The synthesis typically begins with the preparation of 2-nitrobenzenesulfonyl chloride. This intermediate can be synthesized from starting materials like 2-nitrothioanisole (B1295951) through chlorination chemicalbook.com. The resulting 2-nitrobenzenesulfonyl chloride can then be converted into the more reactive 2-nitrobenzenesulfonyl isocyanate. One method for this conversion is phosgenation of the corresponding arylsulfonamide in the presence of a catalyst google.com.

Formation of the Sulfonylurea Bridge : The core of the synthesis is the creation of the sulfonylurea bridge. This is accomplished by reacting the 2-nitrobenzenesulfonyl isocyanate with 2-amino-4-methylpyrimidine (B85506) chemsynthesis.comclockss.org. The amino group of the pyrimidine ring acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form the final sulfonylurea linkage. This reaction is typically carried out in an inert solvent.

An alternative to the isocyanate method is the carbamate (B1207046) method. In this approach, the arylsulfonamide is first reacted with ethyl or phenyl chloroformate to form a carbamate intermediate. This intermediate is then condensed with the aminoheterocycle to yield the final sulfonylurea product clockss.org. This method avoids the use of the highly reactive and moisture-sensitive isocyanate clockss.org.

Optimization of Reaction Conditions and Yields

The efficiency of this compound synthesis is highly dependent on the optimization of various reaction parameters to maximize yield and purity. Key factors that are typically controlled include temperature, reaction time, and the choice of solvent and reagents clockss.orgchemimpex.com.

For the crucial step of forming the sulfonylurea bridge, reaction conditions must be carefully managed. The reaction between the sulfonyl isocyanate and the aminopyrimidine is generally rapid, but controlling the temperature is vital to prevent side reactions clockss.org. The use of an appropriate acid-binding agent, such as triethylamine, can be critical to neutralize any generated acids and drive the reaction to completion clockss.org.

Purification of the final product is also a significant consideration. Common methods include solvent extraction, acid-base precipitation, and various forms of chromatography to achieve the desired purity of the final compound clockss.org. The table below summarizes key parameters that are typically optimized in sulfonylurea synthesis.

| Parameter | Objective | General Approach |

| Temperature | Minimize side reactions, control reaction rate | Strict temperature control, especially during the addition of reactive intermediates like isocyanates. |

| Reaction Time | Ensure complete reaction without product degradation | Monitoring reaction progress using techniques like TLC or HPLC to determine the optimal endpoint. |

| Solvent | Ensure solubility of reactants, facilitate reaction | Use of inert, dry solvents (e.g., acetonitrile, toluene) to prevent hydrolysis of isocyanate intermediates. |

| Acid Scavenger | Neutralize acidic byproducts (e.g., HCl) | Addition of a tertiary amine base (e.g., triethylamine, pyridine) to drive the equilibrium towards the product. |

| Purification | Isolate high-purity product | Methods include recrystallization, column chromatography, or acid-base precipitation to remove unreacted starting materials and byproducts. |

Exploration of Novel Synthetic Routes

Research into novel synthetic routes for sulfonylureas, including this compound, aims to improve efficiency, reduce environmental impact, and modify the compound's properties. One innovative approach involves the transformation of sulfonylureas into ionic liquids (ILs) mdpi.com. By converting iodosulfuron-methyl, a related sulfonylurea, into new ionic liquid forms through anion exchange with quaternary tetraalkylammonium halides, researchers have been able to enhance formulation stability and potentially eliminate the need for certain adjuvants mdpi.com. This strategy of altering the compound's salt form represents a novel synthetic modification post-bridge formation.

Another area of exploration is the development of more environmentally friendly or "green" synthesis processes. This can involve using microwave-assisted synthesis to reduce reaction times and energy consumption or employing one-pot reaction sequences to minimize solvent use and waste generation, as has been explored for other sulfonylureas like halosulfuron (B143276) acs.org. The development of a method to synthesize sodium this compound-ester by reacting the ester with sodium hydroxide (B78521) in water at room temperature is an example of a synthetic modification designed to improve environmental properties nyxxb.cn.

Design and Synthesis of this compound Analogs

The design and synthesis of analogs are central to the development of new herbicides with improved characteristics. This involves targeted structural modifications to the core this compound molecule.

Structural Modifications for Enhanced Selectivity

A key feature of this compound is its efficacy against weeds in millet fields, where many traditional disubstituted sulfonylureas are non-selective ontosight.airesearchgate.net. This inherent selectivity, derived from its unique monosubstituted pyrimidine ring, has been a focal point for further analog design.

Researchers have synthesized numerous derivatives by altering the substituents on both the aryl and the heterocyclic rings to fine-tune herbicidal activity and crop selectivity. For instance, a series of novel sulfonylurea derivatives containing a dimethoxymethyl-substituted pyrimidine moiety were designed and synthesized. Bioassays revealed that some of these compounds exhibited favorable herbicidal activity, with certain analogs showing inhibitory activity against Brassica napus that was comparable to this compound chemsynthesis.com. These studies demonstrate that modifications to the heterocyclic portion of the molecule can significantly influence biological activity.

Development of this compound Derivatives with Modified Environmental Profiles

A significant challenge with some sulfonylurea herbicides is their persistence in the soil, which can affect subsequent crops oup.comnih.gov. Consequently, a major goal in analog development is to create derivatives with faster degradation rates. Structural modifications are a key strategy to achieve this.

Studies on chlorsulfuron (B1668881), a related sulfonylurea, have shown that introducing substituents at the 5-position of the benzene (B151609) ring can significantly accelerate degradation rates in soil researchgate.net. This principle has been applied to the design of other sulfonylureas. For example, by keeping the pyrimidine ring monosubstituted like in this compound, researchers have synthesized novel C5-monosubstituted benzenesulfonylurea compounds. The goal of this work was to find more ecologically and environmentally benign sulfonylureas researchgate.net.

Another approach is the synthesis of different salt or ester forms of the parent compound. This compound-ester is a patented derivative of this compound nyxxb.cn. To further improve its environmental properties, sodium this compound-ester was synthesized, demonstrating that simple salt formation can be a viable strategy for modifying a compound's behavior in the environment nyxxb.cn. The hydrolysis of the sulfonylurea bridge is a primary degradation pathway, and its rate is highly sensitive to soil pH oup.com. Modifying the electronic properties of the aryl and heterocyclic rings can influence the stability of this bridge, thereby controlling the degradation profile nih.govresearchgate.net.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity, guiding the design of more effective compounds google.com.

The discovery of this compound itself represented a significant shift in the SAR understanding of sulfonylureas. For decades, the design of these herbicides was guided by the "Levitt rules," which postulated that the heterocyclic ring (pyrimidine or triazine) must be substituted at both meta positions for high bioactivity ontosight.ai. This compound, with its single substituent on the pyrimidine ring, was a clear exception to this rule, yet it demonstrated potent herbicidal activity acs.orgontosight.ai. This finding prompted a partial revision of the established SAR guidelines and opened new avenues for molecular design researchgate.net.

SAR studies involve synthesizing a series of analogs with systematic structural changes and evaluating their herbicidal potency. Key structural features and their impact on activity are summarized below:

| Molecular Component | Structural Variation | Impact on Activity |

| Aryl Ring | Position and nature of substituents (e.g., nitro group at position 2 in this compound) | Electron-withdrawing groups on the aryl ring are generally important for activity. Modifications at the 5-position can influence degradation rates. researchgate.netresearchgate.net |

| Sulfonylurea Bridge | -SO₂NHCONH- | This bridge is critical for binding to the target enzyme, acetolactate synthase (ALS). Its conformational flexibility is key to fitting into the enzyme's active site. nih.gov |

| Heterocyclic Ring | Type of ring (pyrimidine, triazine) and substitution pattern (mono- vs. di-substituted) | This compound proved that monosubstitution on the pyrimidine ring can yield high and selective activity, challenging previous SAR models. ontosight.ai |

| Substituents on Heterocycle | Type and position of groups (e.g., methyl group at position 4 in this compound) | Small alkyl or alkoxy groups are common. Their size and electronic properties fine-tune the binding affinity to the target enzyme and can affect selectivity. chemsynthesis.com |

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as comparative molecular field analysis (CoMFA), have been developed for monosubstituted sulfonylureas. These computational studies map the steric, electrostatic, and hydrophobic fields of the molecules to correlate them with their inhibitory activity against the target enzyme, providing a more detailed understanding of the SAR ontosight.ai.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. ucsd.edunih.gov By identifying key physicochemical properties and structural features, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of more potent derivatives. ucsd.edunyxxb.cn

For sulfonylurea herbicides like this compound, QSAR studies are instrumental in optimizing the lead compound and designing novel herbicides. ucsd.edu Although detailed QSAR models exclusively for this compound are not extensively published, it is frequently used as a reference or lead compound in broader studies. For instance, new 4-phenylpyrimidine (B189444) sulfonylurea compounds have been designed and synthesized using this compound and its ester form as lead structures to investigate their structure-activity relationships. nyxxb.cn

The general approach for a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), on sulfonylurea herbicides involves several key steps:

Dataset Selection: A series of structurally related sulfonylurea compounds with experimentally determined biological activities (e.g., IC₅₀ values for ALS inhibition) is compiled.

Molecular Modeling and Alignment: The 3D structure of each molecule is generated and optimized. The molecules are then aligned based on a common substructure or by fitting them into the known binding site of the target enzyme, Acetolactate Synthase (ALS).

Descriptor Calculation: Steric and electrostatic fields (in CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA) are calculated around the aligned molecules. ucsd.edu

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the calculated descriptors with the biological activity. The resulting model's predictive power is rigorously validated using techniques like cross-validation and by predicting the activity of a test set of compounds not used in model generation. science.gov

Studies on structurally diverse ALS inhibitors, including sulfonylureas, have successfully used 3D-QSAR to create models that explain the wide range of activities and guide the design of new compounds. ucsd.edu These models often generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease herbicidal activity.

Table 1: Key Parameters in a Typical 3D-QSAR Study for Sulfonylurea Herbicides

| Parameter | Description | Relevance to this compound Derivatives |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | Indicates the robustness of the relationship found between the structure of sulfonylureas and their herbicidal activity. |

| r² (Non-cross-validated r²) | A measure of how well the model fits the training set data. | Shows the correlation between the descriptors and the activity for the compounds used to build the model. |

| r²_pred (Predictive r²) | A measure of the model's ability to predict the activity of an external test set. | Validates the model's utility in predicting the potency of newly designed this compound analogs. |

| CoMFA/CoMSIA Contour Maps | 3D plots showing regions where specific physicochemical properties are favorable or unfavorable for activity. | Provide a visual guide for chemists to make targeted structural modifications to the this compound scaffold to enhance efficacy. |

Ligand-Target Interaction Analysis and Molecular Docking

The herbicidal action of this compound stems from its ability to inhibit the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS). researchgate.netmedchemexpress.com This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine (B10760876), and isoleucine) in plants. researchgate.net Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (this compound) when bound to its macromolecular target (ALS). nih.gov

The structural basis for this compound's inhibitory activity has been elucidated through X-ray crystallography. The crystal structure of this compound in complex with the catalytic subunit of Arabidopsis thaliana AHAS has been determined, revealing specific interactions at the atomic level. nih.gov

Key findings from these structural and docking studies include:

Binding Site: this compound binds within a tunnel that leads to the enzyme's active site, effectively blocking access for the natural substrates. nih.gov

Binding Orientation: The molecule orients itself such that the sole substituent on its pyrimidine ring is buried deepest within the binding pocket, pointing towards the Thiamine (B1217682) Diphosphate (B83284) (ThDP) cofactor. nih.gov

Key Interactions: The sulfonylurea bridge is known to form hydrogen bonds with the side chains of specific amino acid residues, such as Lysine (Lys) and Arginine (Arg), which stabilizes the ligand-enzyme complex. researchgate.net While specific residues for this compound are detailed in its crystal structure, studies on other sulfonylureas and related inhibitors binding to AHAS highlight common interaction points. For example, molecular docking of pyrazole (B372694) sulfonamides with Arabidopsis thaliana AHAS showed stable binding through hydrogen bonds with Arg377 and cation-π interactions with Arg377, Trp574, and Tyr579. jst.go.jp The aromatic portion of sulfonylurea inhibitors often fits near the enzyme's surface, interacting with a series of hydrophobic and polar residues. researchgate.net

Unlike some classic disubstituted sulfonylureas that cause the ThDP cofactor to break, this compound binding leaves the cofactor intact, likely as a hydroxylethyl intermediate. nih.gov

Table 2: Representative Amino Acid Interactions for Sulfonylurea Herbicides at the ALS/AHAS Binding Site

| Interacting Residue (Example) | Type of Interaction | Role in Binding |

| Trp574 | π-stacking, Cation-π | Anchors the heterocyclic ring (pyrimidine in this compound) deep within the binding pocket. jst.go.jppnas.org |

| Arg377 | Hydrogen Bond, Cation-π | Stabilizes the inhibitor through direct interaction with the sulfonylurea bridge or other moieties. researchgate.netjst.go.jp |

| Lys251 | Hydrogen Bond | Interacts with the sulfonylurea bridge, contributing to the stability of the complex. researchgate.net |

| Ala117, Val191, Pro192 | Hydrophobic Interactions | Forms a hydrophobic pocket that accommodates the aromatic part of the inhibitor. researchgate.net |

Conformational Analysis and Stereochemical Impact on Bioactivity

Conformational analysis is the study of the different 3D spatial arrangements of atoms that a molecule can adopt due to rotation about its single bonds. acs.org The specific conformation of a herbicide molecule is critical as it dictates how well it can fit into the binding site of its target enzyme, thus directly impacting its biological activity.

Sulfonylurea herbicides, including this compound, possess considerable conformational flexibility due to several rotatable single bonds, particularly in the sulfonylurea bridge. acs.org A comprehensive theoretical study of the entire sulfonylurea family has shown that their conformational stability is largely governed by two main factors:

Intramolecular Hydrogen Bonding: A hydrogen bond can form between one of the NH groups of the urea (B33335) bridge and either a nitrogen atom on the heterocyclic ring or the oxygen of the sulfonyl group. This interaction significantly stabilizes the conformation. nih.govnih.gov

π–π Interactions: Potential stacking interactions can occur between the aromatic rings of the molecule, further influencing the preferred 3D shape. nih.gov

Computational methods are used to perform thorough conformational searches to identify the most stable, low-energy conformers. nih.gov These analyses have revealed that sulfonylureas can also exist in different tautomeric forms, which are structural isomers that readily interconvert. The most stable tautomer for the sulfonylurea class typically involves the standard –NH–C(=O)–NH– urea group, stabilized by a hydrogen bond to the pyrimidine/triazine ring. acs.org

The bioactive conformation—the specific 3D shape the molecule adopts when it binds to the target enzyme—is not necessarily the absolute lowest-energy conformation in solution. The energy penalty required to adopt the bioactive conformation must be offset by the favorable energy gained from binding to the enzyme. Understanding the conformational landscape of this compound and its derivatives is therefore essential for designing new molecules that are pre-organized for optimal binding to the ALS enzyme, potentially leading to increased potency.

Table 3: Factors Influencing the Conformation of this compound

| Factor | Description | Impact on Bioactivity |

| Torsional Angles | The rotation around single bonds, especially in the sulfonylurea bridge, creates different spatial arrangements. | Determines the overall shape of the molecule and its ability to fit into the narrow binding channel of the ALS enzyme. |

| Intramolecular H-Bonds | Formation of hydrogen bonds between the urea proton and the pyrimidine nitrogen or sulfonyl oxygen. nih.gov | Stabilizes specific conformers, reducing the molecule's flexibility and potentially pre-organizing it for binding. |

| Tautomerism | The ability to exist in different isomeric forms, such as keto-enol forms of the urea moiety. acs.org | The relative stability of different tautomers can influence the population of the active species available for binding. |

| Solvent Effects | The surrounding solvent can influence conformational preferences by stabilizing or destabilizing certain forms. acs.org | Affects the conformational equilibrium in the plant's cellular environment before reaching the target enzyme. |

Molecular and Biochemical Mechanisms of Action of Monosulfuron

Target Enzyme Inhibition Kinetics and Thermodynamics

The efficacy of Monosulfuron as a herbicide is rooted in its potent and specific interaction with its target enzyme, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govnih.gov This interaction can be characterized by its kinetic and thermodynamic parameters.

This compound acts as a powerful inhibitor of ALS. researchgate.net The inhibition is characterized by a time-dependent, slow-binding process that can be practically irreversible. researchgate.net The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Studies on this compound-ester, a related compound, have demonstrated its significant inhibitory effects on the ALS activity in non-target nitrogen-fixing cyanobacteria. For Anabaena flos-aquae, the IC50 value was determined to be 3.3 nmol/L, while for Anabaena azotica, a higher concentration was required, with an IC50 of 101.3 nmol/L. chemguide.co.uk This highlights the differential sensitivity of the ALS enzyme across different species.

Table 1: IC50 Values of this compound-ester against Acetolactate Synthase (ALS) in Cyanobacteria

| Organism | IC50 (nmol/L) | Reference |

|---|---|---|

| Anabaena flos-aquae | 3.3 | chemguide.co.uk |

| Anabaena azotica | 101.3 | chemguide.co.uk |

Acetolactate synthase is a complex enzyme composed of a large catalytic subunit and a smaller regulatory subunit. scirp.orgebi.ac.uk It requires several cofactors for its function, including thiamine (B1217682) diphosphate (B83284) (ThDP), flavin adenine (B156593) dinucleotide (FAD), and a divalent metal ion (Mg²⁺). ebi.ac.uknih.gov The enzyme's activity is naturally regulated by feedback inhibition from the branched-chain amino acids it helps to produce. scirp.org

Sulfonylurea herbicides like this compound function as allosteric inhibitors. They bind to a site on the enzyme that is distinct from the active site where the substrate (pyruvate) binds. nih.gov Despite binding at a remote location, the inhibitor induces conformational changes that effectively block the substrate access channel to the active site. nih.gov

Structural studies of yeast ALS in complex with the sulfonylurea herbicide chlorimuron (B1205186) ethyl reveal that the inhibitor binds in a pocket near the active site, making multiple contacts with amino acid residues. nih.gov This binding physically obstructs the entry of substrates. Mutations in these contact residues, such as H351 in tobacco ALS, can lead to herbicide resistance by reducing the binding affinity of the inhibitor. nih.gov This mode of action, blocking substrate access through allosteric binding, is the molecular basis for the potent inhibitory effect of this compound and other sulfonylureas.

Downstream Cellular Pathway Perturbations Induced by this compound

The inhibition of ALS by this compound triggers a series of downstream events within the plant cell, beginning with the disruption of essential metabolic pathways and culminating in the arrest of growth and development.

The primary and most immediate consequence of ALS inhibition by this compound is the disruption of the biosynthesis of the branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine. scirp.org ALS catalyzes the first committed step in the synthesis of these three essential amino acids. scirp.org By blocking this enzyme, this compound effectively starves the plant of these critical building blocks for protein synthesis. chemguide.co.uk

The effect is dose-dependent, with increasing concentrations of the herbicide leading to a greater reduction in BCAA production. chemguide.co.uk For instance, in the cyanobacterium Anabaena flos-aquae, exposure to this compound-ester at a concentration of 30 nmol/L resulted in an 80% reduction in valine, an 86% reduction in isoleucine, and an 87% reduction in leucine compared to control cells. chemguide.co.uk

Table 2: Reduction in Branched-Chain Amino Acid Content in Anabaena flos-aquae by this compound-ester

| Amino Acid | Reduction at 0.003 nmol/L | Reduction at 30 nmol/L | Reference |

|---|---|---|---|

| Valine | 56% | 80% | chemguide.co.uk |

| Isoleucine | 67% | 86% | chemguide.co.uk |

| Leucine | 67% | 87% | chemguide.co.uk |

The inability to synthesize valine, leucine, and isoleucine has profound impacts on cellular processes that are fundamental to plant growth and development. These amino acids are essential components of proteins, which are required for all aspects of cell structure and function, including cell division, elongation, and differentiation. mdpi.com

The cessation of BCAA synthesis leads directly to an inhibition of protein synthesis. chemguide.co.uk Without a continuous supply of new proteins, the cell cycle is arrested. Plant cells are unable to progress through the necessary phases of mitosis, effectively stopping cell division in the meristematic regions of the roots and shoots. researchgate.net Furthermore, cell expansion, which relies on the synthesis of structural proteins and enzymes for cell wall modification, is also halted. nih.gov

This arrest of cell division and growth at the cellular level manifests as the macroscopic symptoms of herbicide injury, including the stunting of root and shoot growth, ultimately leading to the death of the plant. frontiersin.org

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rate of flow, or flux, of metabolites through a metabolic network. nih.govmdpi.com By using isotopically labeled substrates (like ¹³C-glucose), MFA can trace the path of atoms through interconnected biochemical pathways, providing a detailed map of cellular metabolism in action. frontiersin.org

While no specific studies applying MFA to this compound-treated plants were identified, this methodology holds significant potential for elucidating the global metabolic response to ALS inhibition. Application of MFA could provide a quantitative understanding of how plant cells reroute their metabolic resources when a critical pathway is blocked.

In a plant treated with this compound, MFA could be used to:

Quantify the reduction in flux towards the biosynthesis of valine, leucine, and isoleucine.

Identify compensatory changes in other amino acid biosynthetic pathways.

Map the redistribution of carbon flux from pyruvate (B1213749) and other central metabolites away from BCAA synthesis and into other pathways, such as the TCA cycle or other biosynthetic routes.

Analyze the impact on central carbon metabolism , including glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which provide the precursors for amino acid synthesis. frontiersin.org

By providing a system-level view of the metabolic state, MFA could reveal secondary and tertiary effects of this compound action, offering a more complete picture of the herbicide's impact on plant physiology beyond the primary inhibition of ALS.

Comparative Mechanistic Studies with Other Sulfonylurea Herbicides

This compound's mode of action, like other sulfonylurea herbicides, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). elsevier.esnih.govontosight.ai This enzyme is essential for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are critical for protein synthesis and cell division in plants. ontosight.airesearchgate.net Comparative studies with other sulfonylureas reveal nuances in inhibition patterns and the biochemical reasons for selective toxicity across different species.

Cross-Inhibition Patterns and Specificity

The inhibitory effect of this compound on the ALS enzyme has been directly compared with other widely used sulfonylurea herbicides. In vitro studies on maize cultivars have shown that this compound is an effective ALS inhibitor, though its potency can vary relative to other compounds in this class. For instance, a comparative study on two maize cultivars, the tolerant CAU 3138 and the sensitive Yedan 13, demonstrated these differences in inhibitory concentrations (I50). nih.govresearchgate.net For the tolerant maize cultivar CAU 3138, the I50 value for this compound was 32 nmol/L, whereas for chlorsulfuron (B1668881), tribenuron-methyl, and nicosulfuron (B1678754), the values were 2, 19, and 26 nmol/L, respectively. nih.gov In the sensitive Yedan 13 cultivar, the I50 for this compound was 15 nmol/L, compared to 3 nmol/L for chlorsulfuron, 17 nmol/L for tribenuron-methyl, and 65 nmol/L for nicosulfuron. nih.govresearchgate.net These findings indicate that the relative inhibitory activity of sulfonylurea herbicides can differ depending on the specific enzyme variant. nih.gov

Table 1: Comparative In Vitro ALS Inhibition (I50) by Sulfonylurea Herbicides in Maize Cultivars Data sourced from Fan et al. (2005). nih.govresearchgate.net

| Herbicide | Maize Cultivar CAU 3138 (Tolerant) - I50 (nmol/L) | Maize Cultivar Yedan 13 (Sensitive) - I50 (nmol/L) |

|---|---|---|

| This compound | 32 | 15 |

| Chlorsulfuron | 2 | 3 |

| Tribenuron-methyl | 19 | 17 |

Cross-resistance studies in weed populations further illuminate the specificity of inhibition. Weed biotypes that have developed resistance to one sulfonylurea herbicide often exhibit resistance to others, but the level of resistance can vary significantly. For example, a biotype of Cyperus difformis resistant to imazosulfuron (B37595) was also found to be cross-resistant to other sulfonylureas like bensulfuron-methyl (B33747), cyclosulfamuron, and pyrazosulfuron-ethyl. nih.gov Similarly, populations of corn poppy (Papaver rhoeas) resistant to tribenuron (B104746) also showed cross-resistance to chlorsulfuron and a mesosulfuron+iodosulfuron mixture. weedscience.orgweedscience.org However, the resistance level is often highest for the selecting herbicide and can be lower for other sulfonylureas and other classes of ALS inhibitors, such as imidazolinones and triazolopyrimidines. weedscience.orgweedscience.org This indicates that while these herbicides share a common target, their binding interactions within the active site of the ALS enzyme have distinct features. researchgate.netuq.edu.au

Biochemical Basis of Differential Sensitivity across Species

The selective toxicity of this compound and other sulfonylurea herbicides among different plant and microbial species is primarily attributed to two key biochemical factors: alterations in the target site (the ALS enzyme) and the rate of herbicide metabolism (detoxification). researchgate.netresearchgate.net

Target-Site Sensitivity

Differences in the inherent sensitivity of the ALS enzyme play a crucial role in species-specific tolerance. This has been observed not only between crops and weeds but also among microorganisms. For example, this compound exhibits differential toxicity towards various species of nitrogen-fixing cyanobacteria. The 50% inhibition concentration (IC50) for in vitro ALS activity was 3.3 nmol/L for Anabaena flos-aquae, 65.2 nmol/L for Anabaena azollae, and 101.3 nmol/L for Anabaena azotica. elsevier.escambridge.org This demonstrates a significant variation in enzyme sensitivity to this compound among these closely related species. cambridge.org Molecular analysis revealed that differences in the amino acid sequences of the ALS enzyme in these cyanobacteria correlate with their sensitivity levels. cambridge.org

Table 2: Differential In Vitro ALS Inhibition (IC50) by this compound in Nitrogen-Fixing Cyanobacteria Data sourced from Shen et al. (2009) and Chen et al. (2017). elsevier.escambridge.org

| Species | IC50 (nmol/L) |

|---|---|

| Anabaena flos-aquae | 3.3 |

| Anabaena azollae | 65.2 |

In many weeds, resistance to sulfonylurea herbicides is conferred by specific point mutations in the ALS gene. plantprotection.pl These mutations lead to amino acid substitutions in the enzyme, which reduce the binding affinity of the herbicide without completely eliminating the enzyme's catalytic function. plantprotection.plcdnsciencepub.com A frequently observed mutation is at the proline residue at position 197 (in the Arabidopsis sequence), where substitutions to amino acids like alanine (B10760859), serine, or threonine can confer high levels of resistance to sulfonylureas but may have a lesser effect on other ALS-inhibiting herbicide families. weedscience.orgweedscience.orgnih.gov This altered target site is a primary mechanism for the evolution of herbicide resistance in weed populations. cdnsciencepub.com

Metabolic Detoxification

The ability of a plant to rapidly metabolize a herbicide into non-toxic compounds is a major determinant of tolerance, particularly in crops. researchgate.net This is a form of non-target-site resistance. researchgate.netnih.gov Tolerant species like maize can quickly detoxify sulfonylurea herbicides, while sensitive weeds metabolize them much more slowly. For the herbicide rimsulfuron, another sulfonylurea, the metabolic half-life in tolerant maize is less than one hour, whereas in sensitive weeds like Sorghum halapense and Amaranthus retroflexus, the half-lives are 38 hours and over 48 hours, respectively. researchgate.net This rapid inactivation in maize is often carried out by cytochrome P450 monooxygenases, which hydroxylate the herbicide, followed by conjugation to glucose, rendering it inactive. researchgate.net This difference in metabolic rate is a key basis for the selective use of sulfonylurea herbicides in agriculture, allowing them to control susceptible weeds within a tolerant crop. researchgate.net

Mechanisms of Herbicide Resistance to Monosulfuron

Target-Site Resistance (TSR) Mechanisms

Target-site resistance is a primary mechanism through which plants develop resistance to herbicides like Monosulfuron. pesticidestewardship.org This form of resistance arises from genetic modifications at the herbicide's site of action, which reduce the binding affinity of the herbicide to its target enzyme, in this case, acetolactate synthase (ALS). unl.eduscialert.net These modifications can include point mutations leading to amino acid substitutions, or an increase in the amount of the target enzyme produced by the plant. nih.govmdpi.com

Molecular Characterization of ALS Gene Mutations

The most common form of target-site resistance to ALS-inhibiting herbicides involves point mutations in the ALS gene. unl.edu These single-nucleotide changes in the gene's DNA sequence result in an altered amino acid sequence of the enzyme. unl.edu While direct studies on this compound are specific, extensive research on other sulfonylurea herbicides provides a clear picture of the mutations responsible. Studies on weeds resistant to the sulfonylurea herbicide bensulfuron-methyl (B33747), for example, have identified specific mutations at the Pro-197 position within the ALS gene. In resistant Sagittaria trifolia populations, substitutions from proline to leucine (B10760876) (Pro-197-Leu) or serine (Pro-197-Ser) were identified. nih.gov Similarly, a proline to leucine substitution at the same codon (197) was found to be associated with resistance to iodosulfuron in Lolium perenne. researchgate.net Another mutation, an alanine (B10760859) to valine substitution at position 205 (Ala-205-Val), has been linked to resistance against nicosulfuron (B1678754) in Amaranthus retroflexus. mdpi.com These mutations occur in conserved domains of the ALS enzyme, indicating their critical role in herbicide binding.

| Weed Species | Herbicide | Amino Acid Substitution | Reference |

| Sagittaria trifolia | Bensulfuron-methyl | Pro-197-Leu | nih.gov |

| Sagittaria trifolia | Bensulfuron-methyl | Pro-197-Ser | nih.gov |

| Lolium perenne | Iodosulfuron | Pro-197-Leu | researchgate.net |

| Amaranthus retroflexus | Nicosulfuron | Ala-205-Val | mdpi.com |

| Poa annua | Phenylureas/Asymmetrical Triazines | Val-219-Ile | unl.edu |

| Portulaca oleracea | Phenylureas/Symmetrical Triazines | Ser-264-Thr | unl.edu |

Impact of Amino Acid Substitutions on this compound Binding

Amino acid substitutions resulting from ALS gene mutations directly impact the binding of sulfonylurea herbicides like this compound. The enzyme's three-dimensional structure is altered by these changes, modifying the conformation of the herbicide's binding pocket. unl.edu This structural change prevents the herbicide from effectively docking with and inhibiting the enzyme. pesticidestewardship.orgscialert.net The specific substitution determines the level and spectrum of resistance. For instance, a mutation at Pro197 can confer high resistance to sulfonylurea herbicides but not necessarily to other classes of ALS inhibitors, such as imidazolinones. unl.edu This suggests that different families of ALS-inhibiting herbicides may interact with slightly different, albeit overlapping, regions within the same binding site. unl.edu The reduced sensitivity of the altered ALS enzyme to inhibition by the herbicide allows the plant to continue producing essential branched-chain amino acids, ensuring its survival. nih.gov

Gene Duplication and Overexpression of Target Enzymes

A less common, but significant, TSR mechanism is the over-expression or amplification of the target gene. nih.govmdpi.com In this scenario, the plant produces the target enzyme, ALS, in much larger quantities than susceptible plants. pesticidestewardship.org Even though the individual enzyme molecules remain sensitive to the herbicide, their sheer abundance overwhelms the herbicide at standard application rates. A certain amount of the enzyme remains unbound and functional, allowing the plant to survive. Research on bensulfuron-methyl resistance in Sagittaria trifolia found that one resistant population exhibited significantly higher total ALS activity compared to the susceptible population, pointing towards overexpression as a contributing factor to resistance. nih.gov Similarly, studies in Polypogon fugax resistant to metsulfuron-methyl (B1676535) (another sulfonylurea) indicated that the resistant biotype's ALS enzyme activity was inherently higher, which could contribute to the observed resistance. nih.gov

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance (NTSR) encompasses a suite of mechanisms that prevent a lethal dose of the herbicide from reaching its molecular target. nih.gov Unlike TSR, which involves modification of the target enzyme itself, NTSR mechanisms include reduced herbicide uptake and translocation, herbicide sequestration, or, most commonly, enhanced metabolic detoxification of the herbicide. nih.govscielo.br NTSR is often more complex than TSR, potentially involving multiple genes, and can confer cross-resistance to herbicides with entirely different modes of action. nih.govfrontiersin.org

Enhanced Metabolic Detoxification Pathways

Metabolic resistance occurs when resistant plants can detoxify the herbicide compound more rapidly than susceptible plants. pesticidestewardship.orgscialert.net The herbicide is broken down into non-toxic metabolites before it can accumulate at the target site (the ALS enzyme). This detoxification is typically carried out by large families of enzymes that are also involved in normal plant secondary metabolism. scialert.net

A primary group of enzymes implicated in NTSR to sulfonylurea herbicides are the cytochrome P450 monooxygenases (P450s). nih.govnih.gov These enzymes catalyze oxidative reactions that are often the first step in detoxifying foreign compounds like herbicides. scialert.net The involvement of P450s in resistance is frequently demonstrated through the use of P450 inhibitors, such as malathion (B1675926). nih.govnih.gov In studies on a Polypogon fugax biotype resistant to metsulfuron-methyl, pre-treatment with malathion significantly increased the synergistic effect of the herbicide on the resistant plants compared to the susceptible plants. nih.govresearchgate.net This suggests that P450-mediated metabolism was a key component of the resistance. nih.govresearchgate.net Similarly, in a nicosulfuron-resistant population of Digitaria sanguinalis, the use of malathion partially reversed the resistance, indicating that enhanced metabolism involving P450 enzymes was the primary resistance mechanism. nih.gov This enhanced metabolic capacity can lead to broad cross-resistance, challenging the efficacy of rotating herbicides with different modes of action. nih.gov

| Weed Species | Herbicide | P450 Inhibitor | Finding | Reference |

| Polypogon fugax | Metsulfuron-methyl | Malathion | Synergistic effect was much greater in the resistant biotype, reducing the ED50 value 23-fold. | nih.govresearchgate.net |

| Digitaria sanguinalis | Nicosulfuron | Malathion | Resistance to nicosulfuron was reduced by approximately 36% in the resistant population. | nih.gov |

| Lolium spp. | Iodosulfuron-mesosulfuron | P450 Inhibitors | Sensitivity to the herbicide was increased in 94% of resistant populations. | nih.gov |

| Lolium perenne | Iodosulfuron | Malathion | The resistance level was reduced from 264-fold to 46-fold. | researchgate.net |

Glutathione (B108866) S-Transferase (GST) Activity

Glutathione S-Transferases (GSTs) are a critical family of phase II detoxification enzymes that contribute to herbicide resistance by catalyzing the conjugation of the tripeptide glutathione to the herbicide molecule. mdpi.comnih.gov This process increases the herbicide's water solubility, making it less toxic and easier to sequester or excrete. frontiersin.org

Enhanced GST activity is a significant factor in resistance to acetolactate synthase (ALS) inhibitors, the group to which this compound belongs. researchgate.netnih.gov Studies have shown that resistant weed biotypes can exhibit higher constitutive levels of GST activity or an induced increase in activity upon herbicide exposure. researchgate.netmdpi.com For instance, research on Amaranthus retroflexus resistant to fomesafen (B1673529) and the ALS inhibitor nicosulfuron confirmed that GST-based metabolic enhancement was a key resistance mechanism. mdpi.com The use of GST inhibitors, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), can significantly increase the sensitivity of resistant populations to these herbicides, confirming the role of GSTs in detoxification. mdpi.com

Phylogenetic analyses indicate that the Tau and Phi classes of GSTs are most frequently associated with herbicide resistance. mdpi.com The overexpression of specific GST genes, often from these classes, has been linked to resistance in various weed species. mdpi.com In some cases, the increased GST activity is part of a broader stress response, providing protection against oxidative stress induced by the herbicide. frontiersin.org

Table 1: Research Findings on GST Activity in Herbicide Resistance This table is interactive. You can sort and filter the data.

| Weed Species | Herbicide(s) | Key Finding | Citation |

|---|---|---|---|

| Polypogon fugax | Metsulfuron-methyl (ALS inhibitor) | Resistance associated with up-regulated GST-mediated metabolism. | researchgate.net |

| Amaranthus retroflexus | Fomesafen, Nicosulfuron (ALS inhibitor) | Multiple resistance endowed by GST-mediated enhanced herbicide metabolism. | mdpi.com |

| Amaranthus palmeri | Nicosulfuron (ALS inhibitor), Glyphosate (B1671968) | Increased GST activity and gene expression (especially Phi GSTs) observed in response to herbicides in sensitive plants. | nih.gov |

| Bromus japonicus | Mesosulfuron-methyl (ALS inhibitor) | Transcriptome analysis revealed upregulation of two glutathione S-transferase genes in resistant plants. | researchgate.net |

| Alopecurus myosuroides | Multiple herbicides | Expression of AmGSTF1 in Arabidopsis thaliana conferred resistance to multiple herbicides. | usda.gov |

Glucosyl Transferase and Other Conjugation Enzymes

Following the initial modification by phase I enzymes like Cytochrome P450s, or directly, herbicides and their metabolites can be conjugated by other enzymes, most notably UDP-glucosyltransferases (UGTs). nih.govnih.gov UGTs are phase II enzymes that transfer a glucose molecule from UDP-glucose to the herbicide, a process known as glycosylation. nih.gov This conjugation further increases the water solubility and reduces the phytotoxicity of the herbicide, facilitating its transport and sequestration into the vacuole. usda.gov

The involvement of glucosyltransferases in herbicide resistance has been identified in several weed species. ucdavis.edu For example, in a study of Bromus japonicus resistant to mesosulfuron-methyl, transcriptome analysis showed that one upregulated gene in the resistant population was a glycosyltransferase. researchgate.net While less frequently cited than P450s and GSTs in the context of this compound resistance, the broad substrate specificity of many UGTs makes them a plausible component of multi-tactic, non-target-site resistance strategies. nih.gov

Altered Herbicide Uptake and Translocation

For a systemic herbicide like this compound to be effective, it must be absorbed by the plant (uptake) and moved to its site of action in the growing points (translocation). nih.gov Resistance can evolve through modifications that limit either of these processes. mdpi.comfao.org

Reduced uptake, often due to changes in cuticle composition or thickness, can limit the amount of herbicide entering the plant. researchgate.net However, altered translocation is more commonly reported as a significant resistance mechanism. nih.gov In resistant biotypes, the herbicide may be effectively "trapped" in the treated leaves, with significantly less movement to other parts of the plant compared to susceptible biotypes. researchgate.net For example, studies on paraquat (B189505) resistance in Lolium perenne L. spp. multiflorum showed that while absorption was similar between resistant and susceptible biotypes, translocation of the herbicide out of the treated leaf was nearly 20 times greater in the susceptible plants. frontiersin.org This restricted movement prevents a lethal dose from reaching the target enzyme, acetolactate synthase (ALS), in the meristematic tissues. nih.govresearchgate.net

Sequestration and Compartmentalization Mechanisms

Once inside the plant cell, herbicides can be prevented from reaching their target site by sequestration, which is the process of isolating the herbicide in specific cellular compartments, most commonly the vacuole. nih.govnih.gov This mechanism is often linked to the metabolic processes described earlier, as conjugated herbicides are tagged for transport into the vacuole by specific tonoplast transporters. frontiersin.orgnih.gov

Evolutionary Dynamics of this compound Resistance in Weed Populations

The evolution of herbicide resistance is a clear example of rapid adaptation driven by intense selection pressure. nih.govresearchgate.net The dynamics within weed populations are governed by the interplay of genetic factors, the biology of the weed species, and the specifics of the herbicide application. researchgate.net

Genetic Basis and Inheritance Patterns of Resistance Traits

Herbicide resistance traits are heritable, meaning they are passed from one generation to the next. researchgate.netresearchgate.net The genetic basis can be simple or complex, which influences how quickly resistance spreads. nih.govucdavis.edu

Target-Site Resistance (TSR): This form of resistance, typically involving a mutation in the gene encoding the target enzyme (e.g., the ALS gene for this compound), is often controlled by a single gene (monogenic). mdpi.comillinois.edu These mutations are generally inherited as a partially dominant or dominant trait. illinois.edunih.gov This means that an individual inheriting even one copy of the resistance allele will show some level of resistance. pressbooks.pub Because the gene is located in the nucleus, it can be transmitted through both pollen and seeds. illinois.edu

The initial frequency of resistance alleles in a population is a key factor in how quickly resistance evolves. researchgate.net Even if initially rare, consistent selection pressure will cause these alleles to increase in frequency over generations. researchgate.net

Population Genetics and Gene Flow of Resistant Biotypes

Population genetics provides the framework for understanding how resistance evolves and spreads. nih.govnih.gov Once resistance appears in a few individual plants, its fate is determined by population-level processes, primarily gene flow. elifesciences.org

Gene flow is the transfer of genetic material from one population to another and is a critical factor in the spread of herbicide resistance. researchgate.netnih.gov It occurs through two main avenues:

Seed-Mediated Gene Flow: Resistant seeds can be moved between fields by farm machinery, wind, water, or animals, establishing new resistant populations. unl.edu

Pollen-Mediated Gene Flow: For outcrossing weed species, pollen carrying resistance alleles can travel significant distances, fertilizing susceptible plants and introducing the resistance trait into new areas. researchgate.netunl.edu This process can lead to the "stacking" of different resistance mechanisms within a single plant or population. unl.edu

The widespread movement of resistance alleles via gene flow can create a complex genetic landscape where multiple independent mutations and their subsequent recombinations are found across vast agricultural networks. elifesciences.org Studies on weed species like Amaranthus tuberculatus have shown rampant evidence for both independent origins of resistance mutations and their widespread distribution shaped by gene flow. elifesciences.org This highlights that both new mutations and the movement of existing resistance genes contribute to the challenge of managing herbicide-resistant weeds. elifesciences.orgunl.edu

Molecular Diagnostics and Monitoring of this compound Resistance

The early and accurate detection of herbicide resistance is fundamental to mitigating its impact on agricultural productivity. Molecular diagnostic tools offer rapid and sensitive methods for identifying resistance in weed populations, enabling timely and informed management decisions.

High-Throughput Screening for Resistance Alleles

High-throughput screening (HTS) techniques have revolutionized the detection of resistance-conferring alleles, particularly for target-site resistance. These methods allow for the rapid analysis of numerous individual plants, providing valuable data on the frequency and distribution of resistance within a population. In the context of this compound, which targets the acetolactate synthase (ALS) enzyme, HTS focuses on identifying mutations within the ALS gene that prevent the herbicide from binding effectively.

Several PCR-based methods are employed for this purpose. Allele-specific PCR, for example, uses primers designed to selectively amplify either the susceptible (wild-type) or the resistant (mutant) allele, allowing for a clear determination of an individual plant's genotype. Another powerful technique is high-resolution melting (HRM) analysis, which can distinguish different DNA sequences based on their melting profiles after PCR amplification. This method is highly sensitive to single nucleotide polymorphisms (SNPs) that are known to confer resistance.

More advanced approaches, such as next-generation sequencing (NGS), offer the most comprehensive insight into resistance alleles. By sequencing the ALS gene from a large sample of a weed population, researchers can not only detect known resistance mutations but also identify novel ones, providing a deeper understanding of the genetic diversity of resistance.

| Method | Principle | Throughput | Application for this compound Resistance |

| Allele-Specific PCR | Utilizes primers that selectively bind to and amplify either the wild-type or mutant allele. | High | Detection of known point mutations in the ALS gene. |

| High-Resolution Melting (HRM) | Differentiates DNA variants based on their characteristic melting temperatures. | High | Screening for both known and unknown single nucleotide polymorphisms in the ALS gene. |

| Next-Generation Sequencing (NGS) | Involves the massively parallel sequencing of DNA fragments. | Very High | Comprehensive identification of all known and novel resistance mutations within the ALS gene. |

Transcriptomic and Proteomic Signatures of Resistance

Non-target-site resistance (NTSR) presents a more complex challenge for detection as it can involve multiple genes and pathways. Transcriptomic and proteomic studies are instrumental in unraveling these intricate mechanisms.

Transcriptomics involves the analysis of the complete set of RNA transcripts in a cell, revealing changes in gene expression that are associated with resistance. By comparing the gene expression profiles of resistant and susceptible weed biotypes, scientists can identify genes that are upregulated in resistant individuals. For instance, studies have shown that genes encoding detoxifying enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs) are often overexpressed in herbicide-resistant plants. These enzymes can metabolize this compound into non-toxic compounds before it can reach its target site.

Proteomics, the study of the entire protein complement of an organism, provides a direct view of the functional molecules involved in resistance. Techniques like two-dimensional gel electrophoresis (2-DE) combined with mass spectrometry (MS) can be used to compare the protein profiles of resistant and susceptible plants. This can lead to the identification of specific proteins that are more abundant in resistant biotypes, confirming their role in detoxification or other resistance mechanisms. The integration of transcriptomic and proteomic data provides a powerful, multi-layered understanding of NTSR, which can aid in the development of new diagnostic markers.

Strategies for Resistance Management and Mitigation

To preserve the effectiveness of this compound and other herbicides, it is essential to adopt proactive and integrated resistance management strategies. These strategies aim to reduce the selection pressure for resistant weeds, thereby slowing the evolution of resistance.

Integrated Weed Management (IWM) Approaches

Integrated Weed Management (IWM) is a multifaceted approach that combines various weed control tactics to minimize reliance on any single method, especially herbicides. The core principle of IWM is to manage weed populations in a manner that is both economically and environmentally sustainable.

Key components of an IWM program to combat this compound resistance include:

Crop Rotation: Planting different crops in successive seasons disrupts the life cycles of associated weeds and helps to prevent the buildup of a resistant weed seed bank.

Mechanical and Cultural Control: Practices such as tillage, inter-row cultivation, and optimizing crop planting density can enhance the crop's competitiveness against weeds, reducing the need for chemical intervention.

Sanitation: Preventing the spread of resistant weed seeds by cleaning agricultural machinery and managing field borders is a simple yet effective measure.

By implementing a diverse range of control methods, IWM creates a more complex and less predictable environment for weeds, making it more difficult for resistance to develop.

Herbicide Rotation and Mixture Strategies

The judicious use of herbicides is a cornerstone of resistance management. Herbicide rotation and the use of herbicide mixtures are two primary strategies to delay the evolution of resistance.

Herbicide Rotation involves alternating herbicides with different modes of action (MOAs) in successive growing seasons. This practice prevents the continuous selection for weeds resistant to a single MOA. For example, after an application of an ALS inhibitor like this compound, a grower might use a herbicide that inhibits a different enzyme, such as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor.

Herbicide Mixtures consist of applying two or more herbicides with different MOAs simultaneously. This can be a highly effective strategy, as the probability of a weed being resistant to multiple MOAs is significantly lower than resistance to a single MOA. For this approach to be successful, both herbicides in the mixture must be effective against the target weed species.

| Strategy | Principle | Implementation for this compound |

| Herbicide Rotation | The practice of alternating herbicides with different modes of action over time. | Avoid the continuous application of ALS inhibitors; rotate with herbicides from different MOA groups. |

| Herbicide Mixtures | The simultaneous application of two or more herbicides with different modes of action. | Use a tank-mix of this compound with another effective herbicide from a different MOA group. |

Through the diligent implementation of these resistance management strategies, the utility of valuable herbicides like this compound can be extended, supporting sustainable crop production for the future.

Environmental Dynamics and Transformation of Monosulfuron

Adsorption and Desorption Behavior in Soil Matrices

The retention and release of Monosulfuron in soil are critical processes that influence its bioavailability and potential for leaching into groundwater. These behaviors are largely dictated by the soil's physicochemical properties.

Influence of Soil Physicochemical Properties (e.g., Organic Matter, Clay Content, pH)

Research on the behavior of this compound-ester, a form of this compound, in various Chinese soils has revealed significant correlations between its adsorption-desorption patterns and key soil characteristics. The primary factors influencing its retention are soil organic matter (OM), clay content, and pH. ekb.eg

Specifically, the adsorption and desorption of this compound-ester are positively correlated with the content of organic matter and clay in the soil. ekb.eg This indicates that soils rich in organic matter and clay minerals exhibit a greater capacity to bind the herbicide, thereby reducing its mobility. Conversely, a negative correlation exists with soil pH in the range of 4.0 to 8.0. ekb.eg As the pH of the soil increases, the adsorption of this compound decreases, suggesting that more acidic conditions promote its retention in the soil matrix. researchgate.net This pH-dependent behavior is a characteristic feature of sulfonylurea herbicides, which are weak acids. At lower pH values, the molecule is less likely to be in its anionic (negatively charged) form, reducing repulsion from negatively charged soil colloids and potentially increasing its adsorption.

Sorption Isotherms and Kinetics

The equilibrium relationship between the concentration of this compound in the soil solution and the amount adsorbed onto soil particles is described by sorption isotherms. Studies on both this compound and its ester form have shown that the Freundlich equation provides a good fit for their adsorption and desorption data in various Chinese agricultural soils. ekb.egresearchgate.net The Freundlich isotherm is an empirical model that is often used to describe heterogeneous sorption systems.

The adsorption isotherms for this compound have been found to be nonlinear, with the Freundlich exponent 'n' values ranging from 0.748 to 0.943, which is less than 1. researchgate.net This indicates that the adsorption is concentration-dependent and that the affinity for the sorbent decreases as the concentration of the herbicide increases. The calculated free energy (ΔG) for the adsorption of this compound-ester in several soils was less than 40 kJ/mol, suggesting that the primary mechanism of adsorption is a physical process rather than chemisorption. ekb.eg

Desorption studies have revealed that the release of this compound from soil particles is not a fully reversible process. Hysteresis in desorption has been observed in most tested soils, meaning that the herbicide is more strongly retained than predicted by the adsorption isotherm. ekb.egresearchgate.net This phenomenon can contribute to the persistence of this compound in the soil environment. The degree of hysteresis has been shown to be influenced by the initial concentration of the herbicide and is significantly dependent on the soil organic matter content. researchgate.net

Interactive Data Table: Freundlich Adsorption Constants for this compound-ester in Different Soil Types

| Soil Type | Freundlich Constant (Kf-ads) |

| Black soil | 5.66 |

| Paddy soil | 4.31 |

| Red soil | 3.58 |

| Cinnamon soil | 2.51 |

| Fluvo-aquic soil | 1.83 |

| Loessial soil | 1.05 |

| Sierozem | 0.88 |

Note: Data extracted from a study on Chinese soils. ekb.eg The Kf-ads value indicates the relative adsorption capacity of the soil.

Photodegradation Pathways and Products

Photodegradation, or photolysis, is a process where a chemical compound is broken down by light energy. This can be a significant degradation pathway for herbicides present on soil surfaces or in clear, shallow water bodies.

Influence of Light Intensity and Wavelength

Specific research findings on the influence of light intensity and wavelength on the photodegradation of this compound were not available in the public domain at the time of this review. General principles of photochemistry suggest that the rate of photodegradation is typically dependent on the intensity of the light source and the specific wavelengths of light that the molecule can absorb.

Identification of Phototransformation Products

Detailed studies identifying the specific phototransformation products of this compound resulting from its degradation under light exposure were not found in the reviewed scientific literature. For other sulfonylurea herbicides, photodegradation can involve cleavage of the sulfonylurea bridge, leading to the formation of separate aryl and heterocyclic moieties. However, without specific studies on this compound, its precise photodegradation pathway remains unconfirmed.

Microbial Degradation Mechanisms and Metabolites in Environmental Compartments

The breakdown of herbicides by soil and water microorganisms is a critical process determining their environmental persistence. This biodegradation can lead to the complete mineralization of the compound or the formation of various metabolites.

Specific studies detailing the microbial degradation mechanisms and identifying the resulting metabolites of this compound were not available in the public scientific literature at the time of this review. It is known that for sulfonylurea herbicides in general, microbial degradation is a key dissipation pathway. nih.gov The primary mechanism often involves the cleavage of the sulfonylurea bridge through hydrolysis, which deactivates the herbicidal activity. nih.gov This process can be carried out by various soil microorganisms, including bacteria and fungi. nih.gov However, without specific research on this compound, the microorganisms involved and the exact metabolites formed remain to be elucidated.

Isolation and Characterization of this compound-Degrading Microorganisms

While specific studies on the isolation of microorganisms that degrade this compound are limited in the reviewed literature, research on other sulfonylurea herbicides has identified various microbial species with this capability. For example, bacterial strains such as Bacillus megaterium and Brevibacterium sp. have been shown to degrade bensulfuron-methyl (B33747). nih.gov Similarly, a Pseudomonas sp. strain LAM1902 has been noted for its ability to degrade nicosulfuron (B1678754). nih.gov Fungal degradation of sulfonylurea herbicides has also been observed. It is plausible that similar microbial genera and species, equipped with the necessary enzymatic machinery, are involved in the degradation of this compound. The isolation of such microorganisms would typically involve enrichment culture techniques using this compound as a sole source of carbon or nitrogen.

Biochemical Pathways of Microbial Transformation

The primary biochemical pathway for the degradation of sulfonylurea herbicides by microorganisms involves the cleavage of the sulfonylurea bridge. researchgate.net This initial and crucial step breaks the molecule into two main fragments: a pyrimidine (B1678525) or triazine amine and a substituted benzenesulfonamide. This cleavage is often a hydrolytic reaction catalyzed by microbial enzymes. For instance, in the degradation of nicosulfuron, the cleavage of the urea (B33335) moiety is a key step. ekb.egekb.eg Following this initial breakdown, further degradation of the resulting primary metabolites can occur, leading to the opening of the heterocyclic ring and further transformation of the sulfonamide portion. While the specific enzymes responsible for this compound degradation have not been detailed, it is likely that hydrolases play a significant role in the initial cleavage of the sulfonylurea bridge.

Volatilization and Atmospheric Transport Potential

Information regarding the volatilization and atmospheric transport potential of this compound is not extensively available in the reviewed scientific literature. However, sulfonylurea herbicides generally exhibit low vapor pressures, suggesting that volatilization is not a significant dissipation pathway under normal environmental conditions. epa.gov The potential for long-range atmospheric transport is consequently considered to be low for this class of herbicides. copernicus.orgcopernicus.org The focus of environmental fate studies for sulfonylureas, including by extension this compound, is typically on their behavior in soil and water systems.

Persistence and Bioavailability in Environmental Compartments

The persistence and bioavailability of this compound in the environment are influenced by a combination of chemical, physical, and biological processes. Its presence and movement in soil and water are key determinants of its potential environmental exposure.

Dissipation Kinetics in Soil and Water Systems

The dissipation of this compound in soil and water is primarily governed by chemical hydrolysis and microbial degradation. The rate of degradation is significantly influenced by pH, temperature, and soil moisture. Like other sulfonylureas, this compound is more rapidly hydrolyzed under acidic conditions, while its persistence increases in neutral to alkaline environments. ekb.eg For the related compound this compound-ester, degradation was found to be faster in acidic buffers compared to alkaline buffers. ekb.eg The half-life of sulfonylurea herbicides in soil can vary widely, from a few days to several months, depending on these environmental factors. researchgate.net For example, the dissipation half-life of nicosulfuron in a clay-loam soil with a pH of 8.59 was reported to be 27.67 days. ekb.eg

Table 1: Factors Influencing this compound Dissipation

| Environmental Factor | Influence on Dissipation Rate |

|---|---|

| pH | Higher degradation rate in acidic conditions, more persistent in alkaline conditions. ekb.eg |

| Temperature | Higher temperatures generally increase the rate of chemical and microbial degradation. |

| Soil Moisture | Adequate moisture is necessary for microbial activity and chemical hydrolysis. |

| Organic Matter | Can influence adsorption and bioavailability, thereby affecting degradation rates. |

Mobility and Leaching Potential

The mobility of this compound in soil, and thus its potential to leach into groundwater, is largely determined by its adsorption to soil particles. As a weak acid, the adsorption of this compound is pH-dependent. At soil pH values above its pKa, this compound will exist predominantly in its anionic form, which is more water-soluble and less adsorbed to negatively charged soil colloids, leading to higher mobility. researchgate.net Conversely, in acidic soils, it is more likely to be in its neutral form and more strongly adsorbed. Soil organic matter and clay content also play a significant role in the adsorption of sulfonylurea herbicides. caws.org.nz Studies on this compound-ester have shown that its adsorption is negatively correlated with pH and positively correlated with organic matter and clay content. researchgate.net Due to their potential mobility, some sulfonylurea herbicides and their degradation products have been detected in surface and groundwater. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound-ester |

| Nicosulfuron |

| Metsulfuron-methyl (B1676535) |

| Triasulfuron |

| Cinosulfuron |

| Bensulfuron-methyl |

| Rimsulfuron |

| Halosulfuron (B143276) |

| 2-(aminosulfonyl)-N,N-dimethylnicotinamide |

| 2-amino-4,6-dimethoxypyrimidine |

| Pyrimidine amine |

| Benzenesulfonamide |

| Pseudomonas sp. |

| Klebsiella pneumoniae |

| Bacillus megaterium |

Advanced Analytical Methodologies for Monosulfuron Detection and Quantification

Chromatographic Separations and Detection Techniques

Chromatography is a fundamental technique for separating monosulfuron from interfering components in a sample prior to its detection. ebsco.com The choice of chromatographic method and detector is paramount and depends on the analyte's physicochemical properties and the analytical objective. shimadzu.com

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical approach for the determination of sulfonylurea herbicides like this compound. researchgate.net It is a versatile technique that separates compounds in a liquid sample by passing them through a column packed with a stationary phase, propelled by a high-pressure liquid mobile phase. ebsco.com The ability of HPLC to handle a wide range of polar and non-polar compounds makes it well-suited for this compound analysis.

Various detectors can be coupled with HPLC for the quantification of this compound. Ultraviolet (UV) detectors, including Diode-Array Detectors (DAD), are commonly used because many target compounds, including this compound, possess chromophores in their molecular structures that absorb UV light. shimadzu.comelsevier.esmeasurlabs.com A DAD has the advantage of scanning a wide spectrum of wavelengths simultaneously, providing more comprehensive data. measurlabs.com While HPLC with UV detection is a robust method, its sensitivity may be insufficient for detecting residues at very low levels, often necessitating extensive sample pretreatment to concentrate the analyte. researchgate.net

Research has demonstrated the use of specific HPLC systems for this compound analysis. For instance, one method employed an Agilent 1100 HPLC system equipped with a UV-200 detector and an ODS Diamonsi (5µm, 250 x 4.6mm) column for analysis. elsevier.es The selection of the column is critical, with C18 columns being frequently used for the separation of sulfonylurea herbicides. researchgate.net

Table 1: Examples of HPLC Methods for this compound Analysis

| Instrument | Column | Detector | Application Note | Reference |

|---|---|---|---|---|

| Agilent 1100 HPLC | ODS Diamonsi (5µm, 250 x 4.6mm) | UV-200 Detector | Developed for analyzing the effects of this compound-ester on nitrogen metabolism processes. | elsevier.es |

| Generic HPLC System | C18 Column | UV or Diode-Array Detector (DAD) | Commonly used for the analysis of sulfonylurea herbicides in various matrices. | researchgate.netnih.gov |

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. openaccessjournals.com It is widely used for quantitative analysis in environmental testing and pharmaceutical applications. openaccessjournals.comphenomenex.com However, its direct application to sulfonylurea herbicides like this compound is limited due to their low volatility and thermal instability. These compounds tend to decompose at the high temperatures required for GC analysis.

Despite these limitations, some GC-based methods have been developed. These often require a derivatization step to convert the polar, non-volatile herbicide into a more volatile and thermally stable compound suitable for GC analysis. Another approach involves the use of analyte protectants during the injection process to minimize thermal degradation in the GC inlet. unito.it Given these challenges, GC is less commonly employed for routine this compound analysis compared to HPLC.

Mass Spectrometric Applications for this compound and its Metabolites

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing high sensitivity and selectivity. wikipedia.org When coupled with a chromatographic separation technique, it becomes a powerful tool for the unambiguous identification and quantification of trace-level compounds like this compound.

In a typical LC-MS/MS workflow, the sample is first injected into the LC system, where this compound is separated from other matrix components. The eluent from the LC column is then directed to the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules. nih.gov These ions are then separated in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing the likelihood of false positives. nih.gov

Studies have developed and validated sensitive LC-MS/MS methods for determining this compound-ester residues in matrices such as wheat grains, straw, green plants, and soil. rsc.orgresearchgate.net These methods often utilize a Zorbax C18 column for chromatographic separation and have achieved low limits of detection (LODs), ranging from 0.1 to 2.0 µg/kg. researchgate.net

Table 2: LC-MS/MS Parameters for this compound-Ester Analysis in Wheat Matrices

| Parameter | Condition/Value | Reference |

|---|---|---|

| Chromatography Column | Zorbax C18 | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Matrices Analyzed | Grains, Straw, Green Plants, Soil | rsc.orgresearchgate.net |

| Limit of Detection (LOD) | 0.1 - 2.0 µg/kg | rsc.orgresearchgate.net |

| Mean Recoveries | 76.1% - 100.0% | rsc.orgresearchgate.net |

| Relative Standard Deviations (RSDs) | < 10.0% | rsc.orgresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) is an advanced analytical technique that measures the mass of a molecule with extremely high accuracy. measurlabs.commsesupplies.com This capability allows for the determination of the elemental composition of a compound, providing a high degree of confidence in its identification. measurlabs.com The resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, allows them to distinguish between molecules with very close nominal masses but different elemental formulas. filab.frlabmanager.com